Cas no 708290-59-9 (4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid)

4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid is a fluorinated tetrazole derivative with a benzoic acid functional group, offering versatile applications in medicinal chemistry and pharmaceutical research. Its structural features, including the tetrazole ring and fluorine-substituted benzyl moiety, contribute to enhanced metabolic stability and binding affinity in drug design. The carboxylic acid group provides a handle for further derivatization, making it a valuable intermediate in synthesizing bioactive compounds. This compound is particularly useful in the development of enzyme inhibitors and receptor modulators due to its ability to mimic carboxylate or amide functionalities. Its well-defined purity and stability ensure reliable performance in research and development settings.
4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid structure
708290-59-9 structure
Product Name:4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid
CAS No:708290-59-9
MF:C15H11FN4O2
MW:298.271846055985
CID:3092349
PubChem ID:972505
Update Time:2025-06-18

4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid
    • HMS2775B16
    • 4-[2-(2-fluorobenzyl)-2{H}-tetrazol-5-yl]benzoic acid
    • DTXSID701331182
    • MLS000693543
    • STK667299
    • 4-[2-[(2-fluorophenyl)methyl]tetrazol-5-yl]benzoic acid
    • CS-0322587
    • 4-[2-(2-FLUOROBENZYL)-2H-1,2,3,4-TETRAAZOL-5-YL]BENZOIC ACID
    • 708290-59-9
    • SR-01000280440
    • SMR000300277
    • AKOS003216561
    • SR-01000280440-1
    • 4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid
    • 4-(2-(2-Fluorobenzyl)-2H-tetrazol-5-yl)benzoic acid
    • CHEMBL1567984
    • Inchi: 1S/C15H11FN4O2/c16-13-4-2-1-3-12(13)9-20-18-14(17-19-20)10-5-7-11(8-6-10)15(21)22/h1-8H,9H2,(H,21,22)
    • InChI Key: OFSQCVVIRPDWRO-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CN1N=NC(C2C=CC(C(=O)O)=CC=2)=N1

Computed Properties

  • Exact Mass: 298.08660377Da
  • Monoisotopic Mass: 298.08660377Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 390
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 80.9Ų

4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Cooke Chemical
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4-(2-(2-Fluorobenzyl)-2H-tetrazol-5-yl)benzoicacid
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Additional information on 4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid

Introduction to 4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid (CAS No. 708290-59-9)

4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid, identified by its Chemical Abstracts Service (CAS) number 708290-59-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by a benzoic acid core functionalized with a tetrazole ring and a fluoro-benzyl substituent, making it a promising candidate for further exploration in drug discovery and development.

The structural features of 4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid make it particularly interesting for its potential biological activity. The presence of a tetrazole moiety is known to enhance binding affinity and selectivity, while the fluoro-benzyl group introduces additional pharmacophoric elements that can modulate receptor interactions. These structural attributes have positioned this compound as a valuable scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various biological pathways relevant to human health and disease. The benzoic acid derivative class, including 4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid, has been extensively studied for their potential applications in oncology, inflammation, and neurodegenerative disorders. The unique combination of functional groups in this compound suggests its utility in modulating key enzymes and receptors involved in these conditions.

One of the most compelling aspects of 4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid is its potential as an intermediate in the synthesis of more complex drug candidates. Researchers have leveraged its structural framework to develop derivatives with enhanced pharmacokinetic properties and improved target specificity. The fluoro substituent, in particular, is well-documented for its ability to increase metabolic stability and binding affinity, making it a desirable feature in drug design.

Recent studies have highlighted the role of tetrazole-containing compounds in inhibiting protein-protein interactions and enzyme activity. For instance, derivatives of benzoic acid with tetrazole moieties have shown promise in preclinical trials as inhibitors of kinases and other critical signaling molecules. The compound 4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid aligns with this trend, offering a potential therapeutic intervention against diseases driven by aberrant signaling pathways.

The synthesis of 4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tetrazole ring typically involves cycloaddition reactions with azides and alkynes, while the fluoro-benzyl group is often incorporated through nucleophilic substitution or cross-coupling reactions. Advanced synthetic methodologies, such as transition-metal-catalyzed reactions, have been employed to streamline the process and improve efficiency.

In terms of biological evaluation, 4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid has been subjected to various in vitro assays to assess its interaction with biological targets. Preliminary data suggest that this compound exhibits moderate activity against certain enzymes implicated in inflammatory responses. Additionally, its ability to cross cell membranes may enhance its bioavailability, making it a viable candidate for further development.

The pharmaceutical industry continues to explore novel chemical entities like 4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid as part of their drug discovery pipelines. Collaborative efforts between academic researchers and industry scientists aim to uncover new therapeutic applications by leveraging computational modeling and high-throughput screening technologies. These approaches facilitate the rapid identification of lead compounds with optimized pharmacological profiles.

The future prospects for 4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid are promising, given its structural versatility and potential biological activity. Further research is needed to elucidate its mechanism of action and assess its safety profile in preclinical models. As our understanding of disease pathways evolves, compounds like this one will play an increasingly important role in developing targeted therapies that address unmet medical needs.

In conclusion, 4-[2-(2-Fluoro-benzyl)-2H-tetrazol-5-yl]-benzoic acid (CAS No. 708290-59-9) represents a significant advancement in the field of medicinal chemistry. Its unique structural features offer opportunities for designing innovative drugs with enhanced efficacy and selectivity. As research progresses, this compound is poised to contribute to the development of new treatments for a variety of human diseases.

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